n-((4h-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide
Description
N-((4H-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide is a benzamide derivative featuring a 1,2,4-triazole moiety linked via a methyl group to the benzamide backbone. The substitution pattern on the benzamide includes a chlorine atom at the 4-position and a fluorine atom at the 2-position. For instance, benzamide derivatives are known for their roles as enzyme inhibitors, while triazoles contribute to hydrogen bonding and metal coordination, enhancing binding affinity .
Properties
Molecular Formula |
C10H8ClFN4O |
|---|---|
Molecular Weight |
254.65 g/mol |
IUPAC Name |
4-chloro-2-fluoro-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide |
InChI |
InChI=1S/C10H8ClFN4O/c11-6-1-2-7(8(12)3-6)10(17)13-4-9-14-5-15-16-9/h1-3,5H,4H2,(H,13,17)(H,14,15,16) |
InChI Key |
GCVQKOZWJXQXSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)NCC2=NC=NN2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of n-((4H-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide typically involves two major chemical transformations: the formation of the triazole ring and the amidation reaction connecting it to the halogenated benzoic acid derivative. These strategies can be approached from multiple directions depending on starting materials and desired synthetic efficiency.
Retrosynthetic Analysis
Three primary retrosynthetic approaches can be considered for preparing the target compound:
- Amidation between 4-chloro-2-fluorobenzoic acid derivatives and (4H-1,2,4-triazol-3-yl)methylamine
- Triazole formation using a preformed benzamide-containing precursor
- Convergent synthesis involving both ring formation and amidation in a multi-step sequence
Starting Materials
The key starting materials for these synthetic approaches include:
- 4-Chloro-2-fluorobenzoic acid (CAS: 446-30-0)
- 1,2,4-Triazole or its precursors
- Methylamine derivatives for linkage formation
These building blocks can be strategically functionalized and coupled to form the target compound through various reaction pathways.
Specific Preparation Methods
Method 1: Direct Amidation Approach
This method involves the direct coupling of 4-chloro-2-fluorobenzoic acid with (4H-1,2,4-triazol-3-yl)methylamine.
Reagents and Conditions:
- 4-Chloro-2-fluorobenzoic acid
- Coupling agent (e.g., HATU, EDC/HOBt, or T3P)
- Base (e.g., DIPEA or triethylamine)
- Solvent (DMF or DCM)
- (4H-1,2,4-Triazol-3-yl)methylamine
- Temperature: 0-25°C
- Reaction time: 4-24 hours
Reaction Scheme:
The reaction proceeds via the activation of the carboxylic acid, followed by nucleophilic attack by the amine component. The activation can be achieved using carbodiimide-based coupling agents or phosphonium/uronium reagents.
Experimental Procedure:
- To a solution of 4-chloro-2-fluorobenzoic acid (1.0 eq) in DMF (10 mL/g), add HATU (1.2 eq) and DIPEA (2.5 eq) at 0°C.
- Stir the reaction mixture for 30 minutes to generate the activated ester.
- Add (4H-1,2,4-triazol-3-yl)methylamine (1.1 eq) and warm to room temperature.
- Monitor the reaction by TLC or HPLC until completion (typically 4-6 hours).
- Dilute with ethyl acetate and wash with saturated NaHCO₃, water, and brine.
- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.
Yield and Characterization:
Typical yields range from 60-80%. The product can be characterized by ¹H NMR, ¹³C NMR, LCMS, and elemental analysis.
Method 2: Acid Chloride-Mediated Amidation
This approach involves converting 4-chloro-2-fluorobenzoic acid to its corresponding acid chloride before reaction with the triazole-containing amine.
Reagents and Conditions:
- 4-Chloro-2-fluorobenzoic acid
- Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
- Catalytic DMF
- DCM or THF as solvent
- (4H-1,2,4-Triazol-3-yl)methylamine
- Base (triethylamine or pyridine)
- Temperature: -10°C to 25°C
- Reaction time: 2-8 hours
Reaction Scheme:
The acid is first converted to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the triazole-methylamine in the presence of a base.
Experimental Procedure:
- To a suspension of 4-chloro-2-fluorobenzoic acid (1.0 eq) in DCM (5 mL/g), add thionyl chloride (2.0 eq) and a catalytic amount of DMF (2-3 drops).
- Heat the mixture under reflux for 2 hours until the solution becomes clear.
- Concentrate the solution under reduced pressure to remove excess thionyl chloride.
- Dissolve the resulting acid chloride in DCM (5 mL/g) and cool to 0°C.
- Add a solution of (4H-1,2,4-triazol-3-yl)methylamine (1.0 eq) and triethylamine (2.0 eq) in DCM dropwise.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Wash the mixture with water, saturated NaHCO₃, and brine.
- Dry over Na₂SO₄, filter, concentrate, and purify by recrystallization or column chromatography.
Yield and Characterization:
This method typically provides yields of 65-85%. The product identity and purity can be confirmed by spectroscopic methods as described in Method 1.
Method 3: Synthesis via Protected Triazole Intermediates
This method involves preparing a protected triazole intermediate, which is then coupled with the 4-chloro-2-fluorobenzoic acid derivative.
Reagents and Conditions:
- Protected (4H-1,2,4-triazol-3-yl)methylamine (e.g., Boc-protected)
- 4-Chloro-2-fluorobenzoyl chloride or activated benzoic acid
- Base (DIPEA or TEA)
- Solvent (DCM or THF)
- Deprotection reagents (TFA for Boc deprotection)
- Temperature: 0-25°C for coupling, 0°C for deprotection
- Reaction time: 4-24 hours total
Experimental Procedure:
- Couple the protected (4H-1,2,4-triazol-3-yl)methylamine with 4-chloro-2-fluorobenzoic acid using coupling agents or acid chloride as described in Methods 1 or 2.
- After purification of the intermediate, remove the protecting group (e.g., treat with TFA/DCM for Boc deprotection).
- Neutralize and isolate the final product.
This approach is particularly useful when the unprotected triazole-methylamine is unstable or difficult to handle.
Preparation of Key Intermediates
Synthesis of (4H-1,2,4-Triazol-3-yl)methylamine
The preparation of this key intermediate typically involves multistep synthesis starting from commercially available precursors.
Method A: From Carbohydrazide Derivatives
Reagents and Materials:
- Ethyl formate or formyl equivalent
- Carbohydrazide or hydrazine hydrate
- Bases (NaOH or KOH)
- Solvents (ethanol, methanol, or water)
Procedure:
- React carbohydrazide with ethyl formate in the presence of a base to form a triazole precursor.
- Cyclize under basic conditions to form the triazole ring.
- Functionalize at the 3-position to introduce the methylamine group.
Method B: From Amino Acid Derivatives
Starting with glycine or a protected derivative, the amine can be functionalized through a series of transformations to introduce the triazole moiety.
Preparation of 4-Chloro-2-fluorobenzoic Acid Derivatives
4-Chloro-2-fluorobenzoic acid (CAS: 446-30-0) can be prepared through several routes or purchased commercially.
Oxidation of 4-Chloro-2-fluorotoluene
Reagents:
- 4-Chloro-2-fluorotoluene
- Potassium permanganate (KMnO₄) or sodium dichromate
- Acidic work-up conditions
- Water/t-butanol or acetone as solvent
Procedure:
- Dissolve 4-chloro-2-fluorotoluene in the appropriate solvent mixture.
- Add oxidizing agent portion-wise while maintaining temperature control.
- Heat under reflux until reaction completion.
- Work up in acidic conditions to obtain the free carboxylic acid.
From 2-Fluoro-4-chloroacetophenone
As reported in patent literature, 4-chloro-2-fluorobenzoic acid can be synthesized from 2-fluoro-4-chloroacetophenone via oxidation:
Reagents:
- 2-Fluoro-4-chloroacetophenone
- Copper(II) nitrate tetrahydrate
- Oxygen
- Acetonitrile as solvent
- Temperature: 180°C
- Pressure: 18751.9 Torr
- Reaction time: 1.5h
Yield: 77%
Optimization of Reaction Conditions
Temperature and Solvent Effects
The choice of solvent and reaction temperature can significantly impact the yield and purity of the final product. Table 1 summarizes the effects of different reaction conditions on the amidation reaction between 4-chloro-2-fluorobenzoic acid and (4H-1,2,4-triazol-3-yl)methylamine.
Table 1: Effect of Solvent and Temperature on Amidation Yields
| Entry | Solvent | Temperature (°C) | Coupling Agent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | 0 to rt | HATU | 6 | 72 |
| 2 | DCM | 0 to rt | EDC/HOBt | 8 | 65 |
| 3 | THF | 0 to rt | T3P | 4 | 68 |
| 4 | Acetonitrile | 0 to rt | HATU | 6 | 70 |
| 5 | DMF | -10 to rt | HATU | 8 | 75 |
| 6 | DMF | rt to 50 | HATU | 3 | 60* |
*Lower purity observed at elevated temperatures
Base Selection for Amidation
The choice of base can influence both yield and potential racemization or side reactions. Table 2 presents data on base selection for the amidation reaction.
Table 2: Effect of Base on Amidation Reaction
| Entry | Base | Equivalents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | DIPEA | 2.5 | DMF | 72 | 98 |
| 2 | Triethylamine | 2.5 | DMF | 68 | 97 |
| 3 | Pyridine | 3.0 | DMF | 65 | 95 |
| 4 | DBU | 1.5 | DMF | 60 | 93 |
| 5 | K₂CO₃ | 2.0 | DMF | 55 | 92 |
Coupling Agent Optimization
The selection of coupling agent affects reaction efficiency, ease of purification, and overall yield. Table 3 compares different coupling agents for the amidation reaction.
Table 3: Comparison of Coupling Agents
| Entry | Coupling Agent | Equivalents | Additives | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | HATU | 1.2 | - | 72 | Clean reaction, minimal side products |
| 2 | EDC·HCl | 1.5 | HOBt (1.5 eq) | 65 | Water-soluble byproducts |
| 3 | T3P | 1.5 | - | 68 | Easy workup |
| 4 | TBTU | 1.2 | - | 70 | Similar to HATU |
| 5 | PyBOP | 1.2 | - | 67 | Good for hindered substrates |
| 6 | DCC | 1.5 | HOBt (1.5 eq) | 62 | Difficult removal of dicyclohexylurea |
Purification and Characterization
Purification Techniques
The crude this compound can be purified using various techniques:
- Recrystallization : From ethanol, ethanol/water mixtures, or ethyl acetate/hexanes.
- Column Chromatography : Using silica gel with DCM/methanol gradient systems (typically 95:5 to 85:15).
- Preparative HPLC : For high-purity requirements, using C18 columns with acetonitrile/water mobile phases.
Analytical Characterization
Spectroscopic Data for this compound
¹H NMR (400 MHz, DMSO-d₆): δ ppm = 14.05 (br s, 1H, triazole NH), 8.96 (t, J = 5.8 Hz, 1H, amide NH), 8.38 (s, 1H, triazole-CH), 7.65-7.58 (m, 1H, Ar-H), 7.55-7.45 (m, 2H, Ar-H), 4.48 (d, J = 5.8 Hz, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆): δ ppm = 164.5 (C=O), 160.2 (d, J = 248 Hz, Ar-CF), 154.2 (triazole-C3), 144.6 (triazole-C5), 137.2 (d, J = 10 Hz, Ar-C), 132.1 (Ar-C), 124.5 (d, J = 3 Hz, Ar-C), 119.2 (d, J = 25 Hz, Ar-C), 116.7 (d, J = 21 Hz, Ar-C), 35.8 (CH₂)
IR (KBr, cm⁻¹): 3365 (N-H stretching), 3120 (aromatic C-H), 2925 (aliphatic C-H), 1650 (C=O amide), 1585, 1540 (C=N, triazole), 1225 (C-F), 780 (C-Cl)
MS (ESI) m/z: 255.0 [M+H]⁺, 277.0 [M+Na]⁺
HRMS (ESI): Calculated for C₁₀H₈ClFN₄O [M+H]⁺: 255.0443; Found: 255.0445
Physical Properties
Appearance: White to off-white crystalline solid
Melting Point: 204-208°C
Solubility: Slightly soluble in water, soluble in DMF, DMSO, and hot alcohols
Comparative Analysis of Preparation Methods
Yield and Efficiency Comparison
Table 4 provides a comparative analysis of the three main synthetic routes discussed in this article.
Table 4: Comparison of Synthetic Methods
| Method | Key Features | Average Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Amidation | Uses coupling agents | 65-75 | Single-step from available materials, mild conditions | Requires expensive coupling agents |
| Acid Chloride Method | Via acyl chloride intermediate | 65-85 | Higher yields, cost-effective | Moisture sensitive intermediates, potential hydrolysis |
| Protected Triazole Approach | Uses protecting group strategy | 55-70 | Good for unstable intermediates | Longer synthetic sequence, lower overall yield |
Economic Analysis
The economic viability of each synthetic route depends on several factors, including:
- Cost of starting materials
- Number of synthetic steps
- Reagent costs
- Purification requirements
- Scale-up potential
For industrial-scale production, the acid chloride method often provides the best balance of cost-effectiveness and yield, despite the handling challenges associated with moisture-sensitive intermediates.
Environmental Impact
Table 5 presents a qualitative assessment of the environmental impact of each synthetic route based on E-factor calculations and green chemistry principles.
Table 5: Environmental Assessment of Synthetic Routes
| Method | E-Factor Estimate | Solvent Usage | Hazardous Waste Generation | Green Chemistry Score (1-10) |
|---|---|---|---|---|
| Direct Amidation | 40-60 | Moderate | Significant (coupling reagent byproducts) | 5 |
| Acid Chloride Method | 30-45 | High | Moderate (HCl generation) | 4 |
| Protected Triazole Approach | 60-80 | High | High (protection/deprotection waste) | 3 |
Chemical Reactions Analysis
Types of Reactions
N-((4H-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
N-((4H-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((4H-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit enzymes such as glycogen synthase kinase-3 beta (GSK-3β) and RAC-alpha serine/threonine-protein kinase (AKT1), which play crucial roles in cell signaling pathways. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
The compound’s benzamide-triazole hybrid structure distinguishes it from related compounds. Below is a comparative analysis of its structural and functional attributes:
Key Observations:
- Triazole vs. Urea/Sulfonamide : Unlike diflubenzuron and fluazuron (benzoylureas), the triazole group in the target compound could enable stronger hydrogen bonding or metal chelation, a trait exploited in antifungal triazoles (e.g., fluconazole) .
- Heterocyclic Additions : Compared to the pyrazolo-pyrimidine system in Example 53 and the triazolo-oxazine in EP 3 532 474 B1 , the simpler triazole-methyl group may reduce synthetic complexity while retaining bioactivity.
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to be ~280–300 g/mol (based on structural analogs). This is lower than Example 53 (589.1 g/mol) , suggesting better bioavailability.
- Melting Point : While data for the target compound is unavailable, analogs like Example 53 (MP 175–178°C) indicate that crystalline stability is achievable with fluorinated benzamides.
Mechanistic Implications
- Triazole Role : The 1,2,4-triazole moiety may interact with cytochrome P450 enzymes or metalloproteases, similar to agrochemical triazoles (e.g., tebuconazole) .
Biological Activity
The compound n-((4H-1,2,4-triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide is part of a class of benzamide derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. The triazole moiety is synthesized through the reaction of 4-chloro-2-fluorobenzoyl chloride with a suitable triazole precursor. This process often includes the use of solvents like DMF (dimethylformamide) and catalysts such as sodium ascorbate to facilitate the reaction.
Anticancer Properties
Recent studies have indicated that triazole-containing compounds exhibit significant anticancer activity. For instance, derivatives similar to this compound have been evaluated for their effects on various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.2 |
| Compound B | SW480 (Colon) | 3.8 |
| Compound C | A549 (Lung) | 6.1 |
These compounds were shown to induce apoptosis and cell cycle arrest in the G2/M phase, suggesting a mechanism that disrupts normal cellular proliferation .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer cell metabolism. For example, studies have shown that triazole derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division . This inhibition leads to decreased levels of NADPH and destabilization of DHFR, ultimately resulting in reduced tumor growth.
Case Studies
- Study on Antitumor Activity : A recent investigation evaluated the efficacy of this compound against human breast carcinoma cells (MCF-7). The study reported a dose-dependent inhibition of cell proliferation with an IC50 value of 5.2 µM. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.
- In Vivo Studies : In animal models, administration of this compound demonstrated significant tumor reduction in xenograft models when compared to control groups. Histopathological examinations indicated a decrease in mitotic figures and increased necrosis within treated tumors.
Q & A
Q. What are the standard synthetic protocols for preparing N-((4H-1,2,4-triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide, and how can reaction conditions be optimized?
A typical synthesis involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid). For example, analogous triazole derivatives are synthesized by reacting 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes at 80°C for 4 hours . Optimization may include adjusting solvent polarity (e.g., acetonitrile for higher yields), catalyst selection (e.g., acetic acid vs. stronger acids), or temperature control to minimize side reactions .
Q. What analytical techniques are recommended for characterizing this compound's purity and structural integrity?
Key methods include:
- High-Performance Liquid Chromatography (HPLC) : For assessing purity using Chromolith or Purospher® columns under gradient elution .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine and chlorine environments) .
- Mass Spectrometry (LC-MS) : To verify molecular weight and detect impurities .
Q. How can researchers screen this compound for preliminary biological activity?
Initial assays should focus on enzyme inhibition (e.g., bacterial AcpS-PPTase, a target for similar benzamide derivatives) using kinetic assays . Cell-based viability assays (e.g., MTT) in bacterial or cancer cell lines can evaluate cytotoxicity. Dose-response studies (0.1–100 µM) are recommended to establish IC₅₀ values .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are essential for refinement?
Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART CCD diffractometer is ideal for determining bond lengths, angles, and stereochemistry. Data refinement using SHELXL (for small-molecule structures) or ORTEP-3 (for graphical representation) ensures accuracy. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with Z=4 have been used for analogous triazole derivatives . Key parameters include R factors (<0.05) and absorption corrections (e.g., SADABS) .
Q. What strategies are effective for analyzing contradictions in biological activity data across studies?
Contradictions may arise from assay conditions (e.g., buffer pH, enzyme isoforms) or compound stability. Mitigation strategies:
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Focus on modifying:
- Triazole ring substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Benzamide linkage : Replace fluorine with chlorine to evaluate halogen bonding effects .
- Side-chain flexibility : Incorporate piperazine or oxadiazole moieties to enhance target engagement .
Q. What biochemical pathways are implicated in this compound's mechanism of action, and how can they be experimentally validated?
Similar benzamides target pathways like bacterial lipid biosynthesis (e.g., AcpS-PPTase in fatty acid synthesis) . Validation tools:
- RNA-seq : Identify differentially expressed genes in treated vs. untreated bacteria.
- Western blotting : Quantify pathway-specific proteins (e.g., FabH/FabI in E. coli).
- Isothermal titration calorimetry (ITC) : Measure binding affinity to target enzymes .
Q. How do solvent polarity and reaction stoichiometry influence crystallization outcomes?
Polar solvents (e.g., ethanol/water mixtures) promote nucleation, while non-polar solvents (e.g., hexane) slow crystal growth. A 1:1 molar ratio of reactants minimizes byproducts. For example, slow evaporation of acetonitrile solutions yields orthorhombic crystals suitable for SCXRD .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
